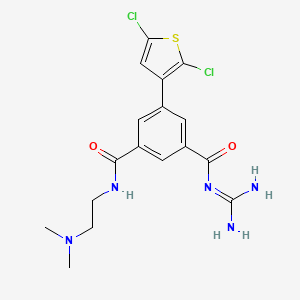
Antihistamine-1
Vue d'ensemble
Description
Antihistamine-1 is a useful research compound. Its molecular formula is C23H24FN5 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Antihistamine-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antihistamine-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Effects on Prefrontal Cortex Activity in Children : Antihistamines, especially first-generation ones like ketotifen, significantly impair behavioral performance and cortical activation in the prefrontal cortex of young children during spatial working memory tasks, as compared to second-generation antihistamines like epinastine and placebos (Tsujii et al., 2010).
Histamine and Antihistamines Overview : Histamine stimulates various physiological responses, including smooth muscle contraction and gastric acid secretion. H1 antihistamines are classified into first- and second-generation compounds, with the former crossing the blood-brain barrier and causing sedation. These antihistamines are used in treating allergic disorders and have additional applications, such as in treating vestibular disorders and as sedatives (Mahdy & Webster, 2008).
Antihistamines and Verbal Fluency in Children : A study using near-infrared spectroscopy (NIRS) found that sedating antihistamines like ketotifen impaired behavioral performance and cortical activation in young children, highlighting the differential effects of sedating and non-sedating antihistamines on brain function (Tsujii et al., 2009).
Histamine Pharmacology and Therapeutics : Histamine's multifaceted role in physiology has led to the development of antihistamines targeting H1 receptors, with recent advancements including H3 inverse agonists for narcolepsy treatment and H4 antagonists for immune-related diseases (Tiligada & Ennis, 2018).
Pharmacogenomics of Antihistamines : Genetic variations can influence the efficacy and safety of antihistamines, highlighting the importance of pharmacogenomics in personalizing antihistamine therapy for allergic diseases (Li et al., 2022).
Antihistamines in Allergic Disease Treatment : First-generation antihistamines, despite their side effects, were initially effective in treating allergic diseases. Second-generation antihistamines, with fewer sedative effects, have become preferable for treating various allergic conditions (Passalacqua et al., 1996).
Clinical Safety of H1-Receptor Antagonists : This paper discusses the clinical use of H1 antihistamines in treating H1 receptor-mediated allergic diseases, emphasizing recent findings on their pharmacokinetics and pharmacodynamics (Simons & Simons, 1983).
Antihistamines and Immune Response Regulation : Antihistamines can regulate immune responses by affecting interactions between dendritic cells and CD4+ T cells, contributing to the control of allergic diseases like atopic dermatitis and contact dermatitis (Iida et al., 2008).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5/c1-17-14-25-29(15-17)20-10-12-27(13-11-20)23-26-21-4-2-3-5-22(21)28(23)16-18-6-8-19(24)9-7-18/h2-9,14-15,20H,10-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQQBKYVKLZEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antihistamine-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B8068930.png)
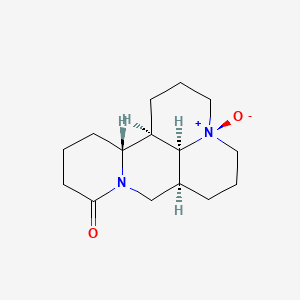
![4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B8068948.png)
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068953.png)

![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B8068968.png)

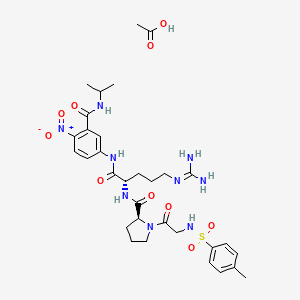
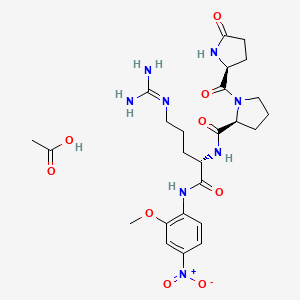
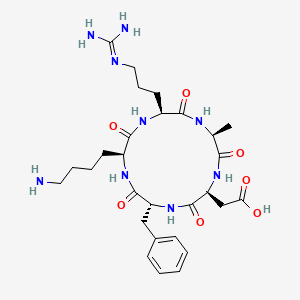
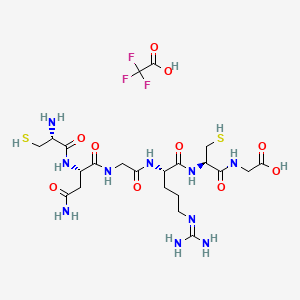
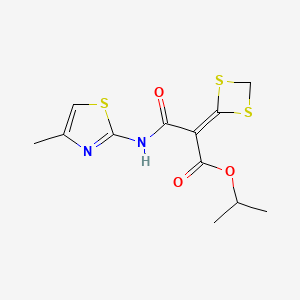
![(1H-Imidazol-2-yl)-(5-methyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-amine](/img/structure/B8069019.png)
